molecular formula C21H18ClNO B181273 N,N-dibenzyl-3-chlorobenzamide CAS No. 57409-24-2

N,N-dibenzyl-3-chlorobenzamide

Cat. No.: B181273
CAS No.: 57409-24-2
M. Wt: 335.8 g/mol
InChI Key: KJRVVVBNFKCBFP-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3-chlorobenzamide is a benzamide derivative featuring a chlorine atom at the 3-position of the benzoyl ring and two benzyl groups attached to the nitrogen atom.

Properties

CAS No.

57409-24-2

Molecular Formula

C21H18ClNO

Molecular Weight

335.8 g/mol

IUPAC Name

N,N-dibenzyl-3-chlorobenzamide

InChI

InChI=1S/C21H18ClNO/c22-20-13-7-12-19(14-20)21(24)23(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2

InChI Key

KJRVVVBNFKCBFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares N,N-dibenzyl-3-chlorobenzamide with key analogs:

Compound Name Substituents (Benzamide Core) N-Substituents Molecular Weight Key Properties/Applications Reference(s)
This compound 3-Cl Two benzyl groups ~335.8 (calc.) Potential catalyst ligand; unknown bioactivity Deduced from analogs
3-Chloro-N-phenylbenzamide 3-Cl Phenyl group 231.67 Crystallized in monoclinic system (P21/c); used in structural studies
N-(3-chlorophenethyl)-4-nitrobenzamide 4-NO₂, 3-Cl 3-Chlorophenethyl 318.75 Bio-functional hybrid molecule; synthesized via amide coupling
3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide 3-Cl 4-Diethylaminobenzyl, 1,1-dioxidotetrahydrothiophenyl 487.99 (calc.) Complex substituents for enhanced solubility; potential pharmacological agent
3-amino-N,N-dibenzylbenzamide 3-NH₂ Two benzyl groups 316.40 High-yield synthesis (95%); amino group enables further functionalization

Key Observations:

  • Steric Hindrance: The bulky N,N-dibenzyl groups may reduce catalytic efficiency compared to simpler N-phenyl derivatives (e.g., 3-Chloro-N-phenylbenzamide) but improve lipid solubility for drug delivery .
  • Synthetic Flexibility: Amino or nitro groups (as in ) allow post-synthetic modifications, whereas chloro groups are less reactive under mild conditions.

Crystallographic and Spectroscopic Data

  • 3-Chloro-N-phenylbenzamide crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å, and α = 98.537° . Comparable data for this compound is unavailable but predicted to exhibit greater molecular asymmetry due to bulky benzyl groups.
  • Spectroscopic Characterization: Analogs like N-(3-chlorophenethyl)-4-nitrobenzamide were confirmed via ¹H/¹³C NMR, IR, and mass spectrometry, suggesting similar methodologies apply to N,N-dibenzyl derivatives .

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